molecular formula C31H25N3O7 B106046 (2R,3S,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-methylenetetrahydrofuran-3-yl benzoate CAS No. 863329-63-9

(2R,3S,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-methylenetetrahydrofuran-3-yl benzoate

Cat. No.: B106046
CAS No.: 863329-63-9
M. Wt: 551.5 g/mol
InChI Key: GYBGOHQHURYWRS-MAARLIENSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-methylenetetrahydrofuran-3-yl benzoate, also known as this compound, is a useful research compound. Its molecular formula is C31H25N3O7 and its molecular weight is 551.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Sofosbuvir Impurity 4, also known as Cytidine, N-benzoyl-2-deoxy-2-methylene-,3,5-dibenzoate(9CI) or (2R,3S,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-methylenetetrahydrofuran-3-yl benzoate, primarily targets the Hepatitis C Virus (HCV) NS5B polymerase . This enzyme is essential for the transcription of Hepatitis C viral RNA and for its high replicative rate and genetic diversity .

Mode of Action

As a prodrug nucleotide analog, Sofosbuvir Impurity 4 is metabolized into its active form, which acts as a defective substrate for NS5B . This interaction inhibits the NS5B RNA-dependent RNA polymerase, thereby disrupting the replication of the HCV .

Biochemical Pathways

The compound affects the biochemical pathway of HCV replication. By inhibiting the NS5B polymerase, it disrupts the transcription of Hepatitis C viral RNA, which is essential for the virus’s high replicative rate and genetic diversity .

Pharmacokinetics

The pharmacokinetics of Sofosbuvir Impurity 4 involves its metabolism into an active form that inhibits the HCV NS5B polymerase . The compound exhibits linear pharmacokinetics with minimal accumulation upon multiple dosing . It is also noted that the compound is slightly soluble in water, freely soluble in dehydrated ethanol and acetone, soluble in 2-propanol, and insoluble in heptane .

Result of Action

The result of the compound’s action is the inhibition of HCV replication, which is achieved by disrupting the transcription of Hepatitis C viral RNA . This leads to a reduction in the virus’s replicative rate and genetic diversity, thereby helping to control the infection .

Action Environment

The action of Sofosbuvir Impurity 4 is influenced by various environmental factors. For instance, its solubility in different solvents can impact its bioavailability . Additionally, the compound should be stored at a temperature below 30 °C in a well-closed container . It’s also worth noting that Sofosbuvir Impurity 4 may exhibit polymorphism, which could potentially affect its pharmacological properties .

Properties

IUPAC Name

[(2R,3S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-methylideneoxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H25N3O7/c1-20-26(41-30(37)23-15-9-4-10-16-23)24(19-39-29(36)22-13-7-3-8-14-22)40-28(20)34-18-17-25(33-31(34)38)32-27(35)21-11-5-2-6-12-21/h2-18,24,26,28H,1,19H2,(H,32,33,35,38)/t24-,26+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBGOHQHURYWRS-MAARLIENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H25N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.